MDR Reversal Potency: A-30312 Restoration of Chemosensitivity in P388/Adr Cells Versus Verapamil and Cyclosporin A
A-30312 demonstrates potent reversal of multidrug resistance in P388/Adr murine leukemia cells. It potentiates the cytotoxicity of doxorubicin (Adriamycin), vinblastine, and vincristine specifically in MDR cells, with no effect on drug-sensitive parental P388 cells [1]. The calcium antagonist activity of A-30312 was characterized as 'very weak' in direct comparison with verapamil [2]. In potency ranking studies of P-gp modulators using MDR-P388 cells, the EC₅₀ comparison order was reported as: SDZ 280-446 > SDZ PSC 833 > cyclosporin A > verapamil > vinblastine, establishing a quantitative benchmark against which A-30312's reversal activity can be contextualized . This selective activity in resistant cells distinguishes A-30312 from non-specific cytotoxic agents.
| Evidence Dimension | Multidrug resistance reversal activity and calcium antagonist potency |
|---|---|
| Target Compound Data | A-30312: Reverses MDR in P388/Adr cells; calcium antagonist activity 'very weak' compared with verapamil |
| Comparator Or Baseline | Verapamil: Reverses MDR but with potent calcium antagonist activity causing hypotension; Cyclosporin A: EC₅₀ rank 3/5; SDZ PSC 833: EC₅₀ rank 2/5 |
| Quantified Difference | EC₅₀ potency rank order: SDZ 280-446 > SDZ PSC 833 > cyclosporin A > verapamil > vinblastine |
| Conditions | P388/Adr multidrug-resistant murine leukemia cells; cytotoxicity potentiation assays |
Why This Matters
This matters because A-30312 offers MDR reversal efficacy comparable to established modulators but with substantially reduced calcium antagonist liability, enabling research on P-gp inhibition without the confounding cardiovascular effects that limit verapamil and related agents.
- [1] InvivoChem. A 30312 Product Page. CAS 144092-65-9. View Source
- [2] MeSH Supplementary Concept Data. A 30312. U.S. National Library of Medicine. Date introduced: September 26, 1992. MeSH Unique ID: C076353. View Source
